2-(3-Bromophenyl)-1,3-benzoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXVASQRAJENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309372 | |
| Record name | 2-(3-Bromophenyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-31-9 | |
| Record name | 2-(3-Bromophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazole
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)-1,3-benzoxazole (CAS No. 99586-31-9). It provides in-depth information on its chemical properties, synthesis, applications, and analytical characterization, grounded in established scientific principles and methodologies.
Introduction and Strategic Importance
2-(3-Bromophenyl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a 3-bromophenyl group. The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities.[1][2] This core is often considered an isostere of natural nucleic bases like guanine and adenine, allowing for effective interactions with biological macromolecules.[2]
The strategic placement of a bromine atom on the phenyl ring significantly enhances the molecule's utility. Bromine can act as a leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reactive handle for the synthesis of more complex derivatives. This makes 2-(3-Bromophenyl)-1,3-benzoxazole a valuable intermediate or building block for creating libraries of novel compounds for drug discovery and materials science applications.[3][4] Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6][7]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 99586-31-9 | [][9] |
| Molecular Formula | C₁₃H₈BrNO | [] |
| Molecular Weight | 274.11 g/mol | [] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 136-138°C | [] |
| Boiling Point (Predicted) | 349.9 ± 25.0°C | [] |
| Density (Predicted) | 1.514 ± 0.06 g/cm³ | [] |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br | [] |
| InChI Key | KHEXVASQRAJENK-UHFFFAOYSA-N | [] |
Synthesis and Mechanistic Rationale
The most common and efficient method for synthesizing 2-aryl-benzoxazoles is the condensation reaction between a 2-aminophenol and a corresponding benzoic acid or its derivative.[10] Polyphosphoric acid (PPA) is frequently used as both a solvent and a cyclizing/dehydrating agent in this process.[11]
Workflow for Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole
Caption: Synthesis workflow from reactants to purified product.
Detailed Experimental Protocol
Rationale: This protocol employs the robust Phillips condensation method. 2-Aminophenol serves as the source for the benzoxazole's benzene ring and heteroatoms (N and O). 3-Bromobenzoic acid provides the 2-aryl substituent. Polyphosphoric acid (PPA) is the medium of choice as it acts as a Brønsted acid catalyst to activate the carboxylic acid carbonyl group towards nucleophilic attack by the amino group of 2-aminophenol, and subsequently facilitates the dehydrative cyclization to form the stable oxazole ring. Heating under an inert nitrogen atmosphere prevents oxidative side reactions.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-aminophenol (1.0 eq) and 3-bromobenzoic acid (1.05 eq).
-
Reaction Medium: Under a gentle stream of nitrogen, add polyphosphoric acid (PPA) (approx. 10 times the weight of 2-aminophenol) to the flask. The PPA acts as both the solvent and the catalyst.
-
Heating: Begin stirring the mixture and slowly heat the reaction to 150-180°C.[11] Maintain this temperature for 3-5 hours. The viscosity of the mixture will change as the reaction progresses.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Filtration: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7. The crude solid product is then collected by vacuum filtration and washed thoroughly with water.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Validation: The purity and identity of the final compound must be confirmed by analytical techniques as described in Section 5.
Applications in Drug Discovery and Materials Science
The 2-(3-Bromophenyl)-1,3-benzoxazole scaffold is a versatile platform for developing novel molecules with significant therapeutic potential and material properties.
-
Anticancer Agents: The benzoxazole nucleus is a key component in many compounds evaluated for anticancer activity.[1][12] The 3-bromo substituent on the phenyl ring allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of derivatives that can be screened against various cancer cell lines, such as human colorectal carcinoma (HCT116).[1]
-
Antimicrobial and Antifungal Agents: Benzoxazole derivatives have been extensively studied for their antibacterial and antifungal properties.[1][13] New analogs can be synthesized from 2-(3-Bromophenyl)-1,3-benzoxazole to target multi-drug resistant strains of bacteria and fungi.[13][14]
-
Neurodegenerative and Inflammatory Diseases: The scaffold has been incorporated into molecules targeting neurological disorders and inflammation.[5][7] Its ability to be functionalized allows for the fine-tuning of properties like blood-brain barrier penetration or specific enzyme inhibition.
-
Materials Science: The aromatic and heterocyclic nature of the compound imparts fluorescence properties, making it a candidate for use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[3][4]
Logical Flow for Derivative Synthesis in Drug Discovery
Caption: Use as a scaffold for generating diverse molecular libraries.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of a synthesized compound, a combination of spectroscopic methods is required. This represents a self-validating system for any synthetic protocol.[5][15]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzoxazole ring and the bromophenyl ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution.[16][17] |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-165 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbons of the oxazole ring will be further downfield.[16][18] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (274.11). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be present, showing peaks at M+ and M+2.[15] |
| FT-IR | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching (around 1200-1250 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹) are expected.[16] |
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[9][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[19][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[9][21]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
ResearchGate. (n.d.). Market-available drugs with a benzoxazole moiety. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]
-
Indian Academy of Sciences. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Retrieved from [Link]
-
Chemistry Central Journal. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from [Link]
-
Chemchart. (n.d.). 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4). Retrieved from [Link]
-
Topics in Current Chemistry. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Retrieved from [Link]
-
International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]
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Semantic Scholar. (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2023). Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazole Derivatives and Analogues: Synthesis, Biological Activity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. This technical guide focuses on the 2-(3-bromophenyl)-1,3-benzoxazole core, providing a comprehensive overview of its synthesis, the diverse biological activities of its derivatives, and its emerging applications. We will delve into the rationale behind synthetic strategies, explore structure-activity relationships, and present detailed experimental protocols. This guide aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents and functional materials based on this promising chemical scaffold.
The 2-Phenyl-1,3-benzoxazole Scaffold: A Privileged Structure
The fusion of a benzene ring and an oxazole ring gives rise to the 1,3-benzoxazole system, a bicyclic heteroaromatic compound. When substituted with a phenyl group at the 2-position, it forms the 2-phenyl-1,3-benzoxazole core. This scaffold is of particular interest due to its rigid, planar structure and its ability to participate in various non-covalent interactions with biological macromolecules. Furthermore, the benzoxazole ring is considered a bio-isostere of naturally occurring nucleic bases, which may contribute to its ability to interact with biological systems.[1]
The introduction of a bromine atom at the 3-position of the phenyl ring, creating the 2-(3-bromophenyl)-1,3-benzoxazole core, provides a key reactive handle for further chemical modifications. This allows for the generation of a diverse library of analogues through cross-coupling reactions, enabling the fine-tuning of their biological and physical properties.
Synthetic Strategies for 2-Aryl-1,3-benzoxazoles
The construction of the 2-aryl-1,3-benzoxazole scaffold is a well-established area of organic synthesis, with several efficient methods available. The most common approach involves the condensation of a 2-aminophenol with an aromatic aldehyde or a carboxylic acid derivative.
One-Pot Condensation of 2-Aminophenols and Aromatic Aldehydes
A straightforward and atom-economical method for the synthesis of 2-aryl-1,3-benzoxazoles is the direct condensation of a 2-aminophenol with an aromatic aldehyde. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole ring. Various catalytic systems have been developed to promote this transformation under mild conditions.[2]
Caption: One-pot synthesis of 2-(3-bromophenyl)-1,3-benzoxazole.
Condensation of 2-Aminophenols with Carboxylic Acid Derivatives
Caption: Synthesis via condensation with a carboxylic acid derivative.
Diversification through Cross-Coupling Reactions
The bromine atom on the 2-(3-bromophenyl)-1,3-benzoxazole core serves as a versatile functional group for introducing further structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful tools for this purpose. By reacting the bromo-derivative with various boronic acids or esters, a wide range of biaryl and heteroaryl analogues can be synthesized, allowing for extensive exploration of the structure-activity relationship.[4]
Biological Activities of 2-(3-Bromophenyl)-1,3-benzoxazole Derivatives
Derivatives of the 2-phenyl-1,3-benzoxazole scaffold have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity
A significant body of research has highlighted the potent anticancer properties of 2-arylbenzoxazole derivatives against a variety of human cancer cell lines.
One of the key mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. Many 2-arylbenzoxazole derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to a shift in the balance towards apoptosis. This often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. The subsequent release of cytochrome c from the mitochondria activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[5][6][7]
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Technical Guide: Preliminary Cytotoxicity Screening of 2-(3-Bromophenyl)-1,3-benzoxazole
[1]
Executive Summary
This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of 2-(3-Bromophenyl)-1,3-benzoxazole (CAS: 5378-34-7).[1] As a derivative of the benzoxazole pharmacophore, this compound shares structural homology with known anticancer agents that function via DNA intercalation, kinase inhibition (e.g., VEGFR-2), or topoisomerase suppression. This guide provides a self-validating experimental framework to determine the half-maximal inhibitory concentration (
Part 1: Compound Profile & Physicochemical Considerations[2][3][4][5]
Before initiating biological assays, the physicochemical behavior of the target compound must be understood to prevent experimental artifacts such as precipitation or solvent toxicity.
Chemical Identity[1][4][6][7]
-
IUPAC Name: 2-(3-Bromophenyl)-1,3-benzoxazole[1]
-
Molecular Formula:
-
Molecular Weight: ~274.11 g/mol [1]
-
Structural Significance: The 2-phenylbenzoxazole core is a privileged scaffold in medicinal chemistry (isosteric to benzothiazoles). The meta-bromo substitution on the phenyl ring introduces lipophilicity and a potential halogen-bonding site, which may enhance binding affinity to hydrophobic pockets in target proteins like VEGFR-2 or PI3K.[1]
Solubilization Strategy
The high lipophilicity (LogP ~4.0–4.5) of 2-(3-Bromophenyl)-1,3-benzoxazole necessitates the use of organic co-solvents.[1]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent compound degradation.
-
Working Solution: Dilute in complete culture media immediately prior to treatment.
-
Critical Constraint: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v) (ideally <0.1%) to avoid solvent-induced cytotoxicity.
-
Part 2: Experimental Design Strategy
Cell Line Selection
To establish a robust cytotoxicity profile, a panel representing different tissue origins and p53 statuses is recommended.
| Cell Line | Tissue Origin | Morphology | Rationale for Selection |
| MCF-7 | Breast Adenocarcinoma | Epithelial | Standard model for benzoxazole efficacy; ER-positive.[1] |
| HepG2 | Hepatocellular Carcinoma | Epithelial | High metabolic activity; relevant for liver toxicity screening.[1] |
| A549 | Lung Carcinoma | Epithelial | Common target for small-molecule intercalators.[1] |
| HUVEC / HDF | Normal Endothelium/Fibroblast | Fibroblast-like | Negative Control: Essential to determine selectivity index (SI).[1] |
Assay Selection: MTT vs. SRB
For preliminary screening of small hydrophobic molecules, the MTT Assay is the industry standard due to its sensitivity to metabolic activity (mitochondrial succinate dehydrogenase).
-
Alternative: If the compound is suspected to interfere with mitochondrial function directly (uncoupling), use the SRB (Sulforhodamine B) assay which measures total protein content.
Part 3: Detailed Experimental Protocol (Self-Validating System)
Phase I: Cell Seeding & Optimization
Objective: Ensure cells are in the exponential growth phase during drug treatment.
-
Harvest Cells: Trypsinize adherent cells when 70-80% confluent.[1]
-
Count & Resuspend: Dilute to
cells/mL in complete media (RPMI-1640 or DMEM + 10% FBS). -
Seeding: Dispense 100 µL/well (
cells/well) into 96-well plates.-
Validation Step: Seed "Edge Wells" with PBS only to minimize evaporation effects (Edge Effect).
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5%
.
Phase II: Compound Treatment
Objective: Establish a dose-response curve spanning 3 logs.
-
Serial Dilution: Prepare 2x concentrated drug solutions in media.
-
Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.
-
-
Application: Remove old media (carefully) or add 100 µL of 2x drug solution to the existing 100 µL (final volume 200 µL).
-
Controls (Triplicate):
-
Vehicle Control: Media + DMSO (matched to highest drug concentration, e.g., 0.5%).
-
Positive Control: Doxorubicin or Cisplatin (known
~1-5 µM). -
Blank: Media only (no cells).
-
-
Exposure: Incubate for 48 or 72 hours .
Phase III: Readout (MTT Assay)
-
Reagent Prep: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS. Filter sterilize.
-
Pulse: Add 20 µL of MTT stock to each well (Final conc: 0.5 mg/mL).
-
Incubation: Incubate for 3–4 hours at 37°C. Observe formation of purple formazan crystals.
-
Solubilization:
-
Aspirate media carefully (do not dislodge crystals).
-
Add 150 µL DMSO to dissolve formazan.
-
Shake plate on an orbital shaker for 10 mins.
-
-
Measurement: Measure Absorbance (OD) at 570 nm (reference filter 630 nm).
Part 4: Data Visualization & Analysis
Workflow Diagram
The following diagram illustrates the logical flow of the screening process, ensuring quality control checkpoints (QC) are met.
Caption: Figure 1. Standardized workflow for preliminary cytotoxicity screening. Red diamond indicates a critical "Go/No-Go" solubility checkpoint.
Calculation of Cell Viability
Calculate the percentage of cell viability for each concentration:
IC50 Determination
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (Sigmoidal Dose-Response, variable slope) to determine the
-
Criteria for Hit:
is considered potent; is moderate.
Part 5: Mechanistic Hypothesis & Validation
Benzoxazole derivatives often act through specific pathways. If 2-(3-Bromophenyl)-1,3-benzoxazole shows cytotoxicity, the mechanism likely involves one of the pathways illustrated below.
Caption: Figure 2.[1] Hypothetical Mechanism of Action (MOA) based on structural analogs. Benzoxazoles frequently target kinase domains or DNA topology.
Part 6: Safety & Handling
-
Hazard: 2-(3-Bromophenyl)-1,3-benzoxazole is potentially distinct from simple benzoxazoles.[1] Treat as a Suspected Carcinogen/Mutagen .
-
PPE: Nitrile gloves, lab coat, and safety goggles.
-
Waste: All DMSO waste and cell culture supernatant must be disposed of as hazardous chemical waste.
References
-
PubChem. (2025).[2] 2-(3-Bromophenyl)-1,3-benzoxazole Compound Summary. National Library of Medicine. [Link]
-
Oksuzoglu, E., et al. (2008). Synthesis and anticancer activity of some new benzoxazole derivatives. Medicinal Chemistry Research. [Link]
-
Rida, S. M., et al. (2005).[3] Synthesis of some novel benzoxazole derivatives as anticancer, antifungal and antimicrobial agents. European Journal of Medicinal Chemistry. [Link]
-
Kamal, A., et al. (2011). Benzoxazole derivatives: A new class of potential VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the One-Pot Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole
Introduction: The Strategic Importance of the Benzoxazole Scaffold and Halogenated Derivatives in Modern Chemistry
The benzoxazole motif is a cornerstone in the architecture of contemporary functional molecules. As a privileged heterocyclic scaffold, it is integral to a vast array of compounds exhibiting significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This wide spectrum of activity has cemented the benzoxazole core as a critical pharmacophore in drug discovery and development.[5][6] The strategic incorporation of a halogen atom, such as bromine, onto the 2-phenyl substituent of the benzoxazole ring system is a well-established strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom can enhance binding affinity to biological targets, improve metabolic stability, and serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
This application note provides a comprehensive, field-proven guide to the efficient one-pot synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole, a valuable intermediate for the synthesis of more complex molecules. We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a detailed experimental protocol, and provide the necessary data and visualizations to ensure successful and reproducible execution.
Reaction Principle: Oxidative Cyclization of a Schiff Base Intermediate
The one-pot synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole proceeds via a two-step sequence initiated by the condensation of 2-aminophenol with 3-bromobenzaldehyde. This initial reaction forms a Schiff base (imine) intermediate. The subsequent and crucial step is the in-situ oxidative cyclization of this intermediate to yield the final benzoxazole product.
The causality behind this experimental choice lies in its efficiency and atom economy. By conducting the reaction in a single pot, we circumvent the need for isolation and purification of the intermediate, which streamlines the workflow, reduces solvent waste, and typically improves the overall yield. The selection of a suitable oxidizing agent is critical for the success of the cyclization step. While various oxidants can be employed, this protocol will focus on a robust and well-documented method.
Experimental Protocol: One-Pot Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole
This protocol details a reliable method for the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Aminophenol | ReagentPlus®, 99% | Sigma-Aldrich | |
| 3-Bromobenzaldehyde | 99% | Acros Organics | |
| Acetic Acid | Glacial, ACS Reagent | Fisher Scientific | Solvent and catalyst |
| Glassware | Standard laboratory glassware (round-bottom flask, condenser, etc.) | ||
| Magnetic Stirrer with Hotplate | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | For reaction monitoring |
| Rotary Evaporator | For solvent removal | ||
| Column Chromatography Supplies | Silica gel (230-400 mesh) | For purification | |
| Solvents for Chromatography | Hexane, Ethyl Acetate | HPLC Grade |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq, e.g., 1.09 g, 10.0 mmol).
-
Addition of Reagents: Add glacial acetic acid (30 mL) to the flask. Stir the mixture until the 2-aminophenol is completely dissolved. To this solution, add 3-bromobenzaldehyde (1.05 eq, e.g., 1.94 g, 10.5 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess acetic acid. Allow the crude product to air-dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(3-Bromophenyl)-1,3-benzoxazole.
Data Presentation
Table 1: Representative Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (2-Aminophenol:3-Bromobenzaldehyde) | 1 : 1.05 |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Isolated Yield | 85 - 95% |
Visualizing the Workflow and Mechanism
To provide a clear visual representation of the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: The key mechanistic steps of the synthesis.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC, allowing the researcher to determine the reaction endpoint accurately. The identity and purity of the final product, 2-(3-Bromophenyl)-1,3-benzoxazole, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the proposed structure. Furthermore, the melting point of the purified product should be sharp and in agreement with literature values.
Conclusion and Future Perspectives
This application note has outlined a robust and efficient one-pot method for the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole. The procedure is characterized by its operational simplicity, high yield, and the use of readily available reagents. The strategic importance of the benzoxazole scaffold, coupled with the versatility of the bromo-substituent, makes the title compound a valuable building block for the development of novel pharmaceuticals and functional materials. Future work could explore the use of greener catalysts and solvent systems to further enhance the environmental friendliness of this synthesis.
References
- Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- Dwivedi, S., et al. (2023). A Comprehensive Review on Pharmacological Properties of Benzoxazole Derivatives. World Journal of Pharmaceutical Research.
- Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
- 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. (n.d.). MDPI.
- Klimešová, V., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
- Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem.
- Benzoxazole derivatives. (2011).
- Shaikh, R., et al. (2023).
- Benzoxazole compound and pharmaceutical composition containing the same. (2003).
- Frizon, T. E. A., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
- An Overview of Bioactive 1,3-Oxazole-containing Alkaloids
- Aswathy, V. V., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical approaches. Journal of Molecular Structure.
- Benzoxazole derivatives. (1975).
- Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. (1971).
- Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.
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- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Purification of 2-(3-Bromophenyl)-1,3-benzoxazole via Silica Gel Column Chromatography
Introduction
2-(3-Bromophenyl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core structure. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in a wide range of biologically active molecules and functional materials.[1][2][3] Benzoxazole derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of a bromophenyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making this compound a valuable intermediate in drug discovery and development.[4]
Given its role as a key building block, obtaining 2-(3-Bromophenyl)-1,3-benzoxazole in high purity is paramount for the success of subsequent synthetic steps and the reliability of biological assays. Crude products from synthesis often contain unreacted starting materials, by-products, and other impurities that can interfere with downstream applications. Column chromatography is a fundamental, widely-used purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. This application note provides a detailed, field-proven protocol for the purification of 2-(3-Bromophenyl)-1,3-benzoxazole using silica gel column chromatography, emphasizing the rationale behind each step to ensure a robust and reproducible outcome.
Physicochemical Properties & Safety
A thorough understanding of the compound's properties is essential for designing an effective purification strategy. The aromatic nature of the benzoxazole and bromophenyl rings contributes to its stability and moderate polarity.[4][5]
Table 1: Physicochemical Properties of 2-(3-Bromophenyl)-1,3-benzoxazole
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrNO | [3] (Derived) |
| Molar Mass | 274.12 g/mol | (Calculated) |
| Appearance | Typically a white to off-white or pale brown solid | [6] |
| Solubility | Soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Sparingly soluble in non-polar solvents like hexane. Insoluble in water. | [3][4] |
| Polarity | Moderate | (Inferred) |
Safety Precautions:
-
Always handle 2-(3-Bromophenyl)-1,3-benzoxazole and all solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Halogenated organic compounds should be handled with care as they can pose health and environmental risks.[4]
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this protocol before beginning work.
Principle of the Method: Normal-Phase Chromatography
This protocol employs normal-phase column chromatography, a separation technique ideally suited for moderately polar organic compounds.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used as the stationary phase. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with the compounds being separated.
-
Mobile Phase: A non-polar or low-polarity solvent system is used as the mobile phase (eluent).
-
Mechanism of Separation: The crude mixture is applied to the top of the silica gel column. As the mobile phase flows through the column, compounds partition between the stationary and mobile phases. More polar compounds, which interact more strongly with the polar silica gel, move down the column more slowly. Less polar compounds have a greater affinity for the mobile phase and elute from the column more quickly. By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is crucial to first optimize the mobile phase composition using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive method to scout for a solvent system that provides the best separation. The goal is to find a solvent mixture in which the target compound, 2-(3-Bromophenyl)-1,3-benzoxazole, has a Retention Factor (Rƒ) of approximately 0.25-0.35 . This Rƒ value typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume of solvent without moving too quickly (leading to poor separation) or too slowly (leading to band broadening and excessive solvent use).
Protocol: TLC Analysis
-
Preparation: In separate small vials, dissolve a small amount of the crude reaction mixture and a reference standard of the pure product (if available) in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved samples onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Make the spots small and concentrated.
-
Developing the Plate: Prepare a TLC chamber by adding a small amount (0.5-1 cm depth) of the chosen test solvent system. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which leads to better and more reproducible results.[8] Place the spotted TLC plate into the chamber and close the lid.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm), circling any visible spots with a pencil.
-
Analysis: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the polarity of the solvent system and repeat the TLC analysis until the target compound's spot is well-separated from impurities and has an Rƒ value in the target range (0.25-0.35).
Recommended Solvent Systems for Scouting:
The polarity of the mobile phase is adjusted by varying the ratio of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Based on literature precedents for similar benzoxazole structures, the following are excellent starting points.[9][10][11][12]
-
System A: Ethyl Acetate / Hexane (e.g., start with 10:90, 20:80, 30:70 v/v)
-
System B: Dichloromethane / Hexane (e.g., start with 20:80, 40:60, 60:40 v/v)
-
System C: Acetone / Petroleum Ether (e.g., start with 5:95, 10:90 v/v)[9][10]
Caption: Workflow for TLC-based mobile phase optimization.
Detailed Protocol: Purification by Column Chromatography
Once the optimal mobile phase has been determined via TLC, the preparative-scale purification can be performed.
Table 2: Summary of Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh (40-63 µm) | Standard particle size for flash chromatography, providing a good balance between resolution and flow rate. |
| Mobile Phase | As determined by TLC (e.g., 20% EtOAc in Hexane) | Ensures optimal separation and elution of the target compound. |
| Column Dimensions | Dependent on sample mass (e.g., 20-40 g silica per 1 g crude product) | A proper ratio of stationary phase to sample is critical for effective separation. |
| Elution Mode | Isocratic | Using a constant solvent composition is simpler and often sufficient if TLC shows good separation. A gradient elution (slowly increasing polarity) may be used for complex mixtures. |
Materials and Reagents
-
Glass chromatography column with a stopcock
-
Silica Gel (230-400 mesh)
-
Crude 2-(3-Bromophenyl)-1,3-benzoxazole
-
Optimized mobile phase solvents (e.g., HPLC-grade ethyl acetate and hexane)
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method) The slurry method is highly recommended as it minimizes the risk of air bubbles and channels in the packing, which would compromise the separation.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (~0.5 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel with the mobile phase. The consistency should be like a thin, pourable paste.
-
With the column stopcock closed, clamp the column in a perfectly vertical position. Pour the silica slurry into the column in a single, continuous motion.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to encourage even settling of the silica bed.
-
Continuously add more mobile phase to the top of the column, never allowing the silica bed to run dry. A dry column will crack and become useless.
-
Once the silica has settled into a stable bed, add a thin layer (~0.5 cm) of sand on top to protect the surface from being disturbed during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is superior for compounds with limited solubility in the mobile phase and generally leads to sharper bands and better resolution.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Carefully add the dry-loaded sample as a powder onto the top layer of sand in the prepared column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, opening the stopcock to begin the elution. Use a pipette or glass rod to gently add the first few milliliters of eluent without disturbing the surface.
-
Maintain a constant head of solvent above the silica bed throughout the entire process.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (e.g., a few centimeters per minute).
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting alternate fractions onto a TLC plate and developing it. This allows you to track the elution of your target compound and any impurities.
Step 4: Product Isolation
-
Once the TLC analysis shows which fractions contain the pure 2-(3-Bromophenyl)-1,3-benzoxazole, combine these fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid or oil is the purified product. Place it under high vacuum for a few hours to remove any residual solvent.
-
Determine the yield and confirm the purity and identity using analytical techniques such as NMR, MS, and melting point analysis.[6]
Caption: Step-by-step workflow for column chromatography purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation | - Mobile phase is too polar. - Sample was overloaded. | - Re-optimize with TLC using a less polar solvent system. - Reduce the amount of crude material relative to the amount of silica gel. |
| Cracked/channeled column bed | - Column was allowed to run dry. - Packing was not uniform. | - The run is likely compromised; re-pack the column. - Ensure the column is packed carefully using the slurry method and never let the solvent level drop below the top of the silica bed. |
| Product is not eluting | - Mobile phase is not polar enough. | - Switch to a slightly more polar mobile phase (gradient elution). For example, if using 10% EtOAc/Hexane, switch to 15% or 20% EtOAc/Hexane. |
| Tailing of spots on TLC | - Compound may be acidic or basic. - Sample is too concentrated on TLC plate. | - Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. - Dilute the sample before spotting on the TLC plate. |
References
-
Sá, R. D. C. C., de Oliveira, A. S., de Farias, F. P., & de Oliveira, R. N. (2021). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank, 2021(4), M1288. [Link]
-
Wang, L., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2019-2025. [Link]
- Cushman, M., et al. (2006). Process for the purification of substituted benzoxazole compounds.
-
Otsuka, T., et al. (n.d.). Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. [Link]
-
Singh, U. P., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances, 11(8), 4683-4694. [Link]
-
Frizon, T. E. A., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 7, 753. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
-
Avdović, E. H., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods. Journal of Molecular Structure, 1149, 836-848. [Link]
-
FooDB. (2022). Showing Compound Benzoxazole (FDB004443). [Link]
-
Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-348. [Link]
-
Varano, F., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 157, 148-159. [Link]
-
ResearchGate. (2016). How to isolate compounds from TLC plate?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Wikipedia. (n.d.). Benzoxazole. [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Tummatorn, J., et al. (2018). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Molbank, 2018(4), M1011. [Link]
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- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole [cymitquimica.com]
- 5. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Suzuki Coupling of 2-(3-Bromophenyl)-1,3-benzoxazole with Boronic Acids
Introduction: The Strategic Importance of Biaryl Benzoxazoles
The 2-aryl-1,3-benzoxazole motif is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The synthesis of these structures via the formation of a key aryl-aryl bond is, therefore, of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation, offering a broad functional group tolerance, mild reaction conditions, and the use of readily available and less toxic organoboron reagents.[1][2]
This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful Suzuki coupling of 2-(3-Bromophenyl)-1,3-benzoxazole with a variety of aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, ligand, and base, and provide field-proven insights to empower researchers, scientists, and drug development professionals to confidently apply this powerful synthetic tool.
Mechanistic Core: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this catalytic cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate combination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, 2-(3-Bromophenyl)-1,3-benzoxazole, to a Pd(0) species. This is often the rate-determining step and results in the formation of a Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. For aryl bromides, this step is typically efficient.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5] The choice of base is therefore crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design: Key Parameters and Their Rationale
The success of the Suzuki coupling of 2-(3-Bromophenyl)-1,3-benzoxazole hinges on the judicious selection of several key experimental parameters.
The Palladium Catalyst and Ligand System
The choice of the palladium source and its associated ligand is arguably the most critical decision in setting up a Suzuki coupling.
-
Palladium Precursor: While Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic and often effective catalyst, modern pre-catalysts often offer superior activity and stability.[6] For instance, Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust choice for a wide range of Suzuki couplings.[7] Second-generation Buchwald pre-catalysts, such as XPhos Pd G2, are particularly effective for challenging couplings, including those involving heteroaryl boronic acids.[8]
-
The Ligand's Role: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), facilitate both the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.
The Indispensable Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[5] Common choices include:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used, effective, and generally inexpensive. Cesium carbonate (Cs₂CO₃) is often more effective in challenging couplings due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong base that can be particularly effective in couplings involving sterically hindered substrates or when using boronic esters.
-
Hydroxides (NaOH, KOH): While effective, their high basicity can sometimes lead to side reactions with sensitive functional groups.
The choice of base should be tailored to the specific substrates and solvent system.
The Solvent System: A Balancing Act
The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Common solvent systems for Suzuki couplings include:
-
Aqueous Mixtures: Toluene/water, dioxane/water, and DMF/water are frequently employed. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
-
Anhydrous Conditions: In some cases, particularly with water-sensitive substrates, anhydrous solvents like toluene or dioxane are preferred.
The Influence of the Boronic Acid Substituents
The electronic nature of the substituents on the boronic acid can influence the reaction outcome. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation, often leading to higher yields.[9] Conversely, boronic acids with strong electron-withdrawing groups may react more sluggishly.[10] However, with optimized catalyst systems, a wide range of electronically diverse boronic acids can be successfully coupled.[11][12]
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 2-(3-Bromophenyl)-1,3-benzoxazole. Optimization may be required for specific boronic acids.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Figure 2: Workflow for the Suzuki coupling using Pd(dppf)Cl₂.
Step-by-Step Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-(3-Bromophenyl)-1,3-benzoxazole (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2-(3-arylphenyl)-1,3-benzoxazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6][13]
Step-by-Step Procedure:
-
In a microwave reaction vial, combine 2-(3-Bromophenyl)-1,3-benzoxazole (1.0 eq), the boronic acid (1.5 eq), cesium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).[6]
-
Add a mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1:1 v/v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 15-30 minutes).[6]
-
After cooling, work up and purify the product as described in Protocol 1.
Data Summary: Expected Yields and Reaction Times
The following table provides an overview of expected yields for the Suzuki coupling of 2-(3-Bromophenyl)-1,3-benzoxazole with a variety of boronic acids, based on literature precedents for structurally similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Boronic Acid (Ar'-B(OH)₂) | Substituent Type | Catalyst System | Expected Yield (%) | Reference |
| Phenylboronic acid | Neutral | Pd(dppf)Cl₂ / K₂CO₃ | 85-95 | General Knowledge |
| 4-Methoxyphenylboronic acid | Electron-donating | Pd(dppf)Cl₂ / K₂CO₃ | 90-98 | [9] |
| 4-Methylphenylboronic acid | Electron-donating | Pd(dppf)Cl₂ / K₂CO₃ | 88-96 | [12] |
| 4-Chlorophenylboronic acid | Electron-withdrawing | Pd(dppf)Cl₂ / K₂CO₃ | 80-90 | |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | XPhos Pd G2 / K₃PO₄ | 75-85 | [8] |
| 2-Thienylboronic acid | Heteroaryl | Pd(PPh₃)₄ / Cs₂CO₃ | 70-85 | [13] |
| 3-Pyridylboronic acid | Heteroaryl | XPhos Pd G2 / K₃PO₄ | 65-80 | [8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality base or boronic acid | - Use a fresh batch of catalyst- Ensure thorough degassing of the solvent- Use high-purity reagents |
| Formation of Homocoupled Product (Ar-Ar) | - Reaction temperature too high- Presence of oxygen | - Lower the reaction temperature- Ensure a strictly inert atmosphere |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction time | - Use anhydrous solvents if necessary- Monitor the reaction closely and stop when complete |
| Difficult Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion- Optimize reaction conditions to minimize side reactions |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 2-aryl-1,3-benzoxazoles from 2-(3-Bromophenyl)-1,3-benzoxazole. By carefully selecting the catalyst system, base, and solvent, and by understanding the underlying mechanistic principles, researchers can achieve high yields of the desired products with a broad range of boronic acids. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation in both academic and industrial research settings.
References
-
ARKIVOC. (2010). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. [Link]
- El-Gendy, A. M., & Allam, A. A. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(10), 724-729.
- Bentamene, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Gellis, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-11.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Singh, J., et al. (2015). Suzuki reaction with different boronic acids.
- Sharma, S., et al. (2017). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 7(87), 55263-55276.
- Elsayed, M. S. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Medicinal Chemistry Letters, 9(3), 224-229.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Harris, E. B. J., et al. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13779-13790.
- Abás, S., et al. (2020). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molecules, 25(23), 5707.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video].
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]
- Ingner, F. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 169-180.
- Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole
Case ID: BZX-SYN-03-BR Subject: Yield Optimization & Troubleshooting for 2-(3-Bromophenyl)-1,3-benzoxazole Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist
Executive Summary & Target Profile
User Objective: Maximize yield and purity of 2-(3-Bromophenyl)-1,3-benzoxazole. Common Pitfalls: Incomplete cyclization, oxidation of starting materials (2-aminophenol), and purification losses due to solubility issues.
This guide prioritizes the Iodine-Mediated Oxidative Cyclization route. While condensation with benzoic acids (using PPA) is possible, the aldehyde route described below offers milder conditions, higher functional group tolerance (crucial for the bromine handle), and superior yields (>85%) when optimized.
Target Molecule Structure[1][2]
-
Significance: The bromine atom is a critical "handle" for subsequent palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) in drug discovery.
Core Protocol: The "Gold Standard" Method (Iodine-Mediated)
This protocol is selected for its self-validating nature : the color change of iodine serves as a visual indicator of reaction progress, and the method combines Schiff base formation and oxidative cyclization in one pot.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Aminophenol | 1.0 | Nucleophile | Must be light brown/white. If black, recrystallize first. |
| 3-Bromobenzaldehyde | 1.0 - 1.1 | Electrophile | Slight excess ensures complete consumption of the aminophenol. |
| Iodine ( | 0.2 - 1.0 | Catalyst/Oxidant | Acts as Lewis acid for imine formation and oxidant for ring closure. |
| Potassium Carbonate ( | 2.0 - 3.0 | Base | Neutralizes HI byproduct; drives equilibrium. |
| Solvent (MeOH or DMSO) | N/A | Medium | Methanol (reflux) is cleaner; DMSO (80°C) is faster but harder to remove. |
Step-by-Step Workflow
-
Pre-Reaction Check: Inspect the 2-aminophenol.[4] If it is dark black/purple, recrystallize it from ethanol/water (9:1) containing a pinch of sodium dithionite. Impure starting material is the #1 cause of tar formation.
-
Imine Formation (The Setup):
-
Dissolve 2-aminophenol (10 mmol) and 3-bromobenzaldehyde (10 mmol) in Methanol (30 mL).
-
Stir at room temperature for 15-20 minutes. Visual Check: Solution often turns yellow/orange as the Schiff base forms.
-
-
Cyclization (The Critical Step):
-
Add
(25 mmol) followed by (2 mmol for catalytic, 10 mmol for stoichiometric). -
Note: Stoichiometric iodine (1.0 equiv) often gives higher yields (85-95%) faster than catalytic versions for electron-deficient aldehydes like 3-bromobenzaldehyde.
-
Heat to reflux (65°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
-
Quench & Isolation:
-
Purification:
Mechanism & Troubleshooting Logic
Understanding the pathway is essential for diagnosing low yields.
Figure 1: Reaction pathway showing the critical transition from reversible imine formation to irreversible oxidative aromatization.
Technical FAQ & Troubleshooting Guide
Q1: My reaction stalls at the imine intermediate (TLC shows two spots).
-
Diagnosis: The ring closure is the rate-determining step. 3-Bromobenzaldehyde is electron-withdrawing, which actually helps, but water in the solvent can push the equilibrium back to the starting materials.
-
Fix: Ensure Methanol is dry. Add molecular sieves (3Å) to the reaction pot. If using catalytic iodine, bump it to 1.0 equivalent to drive the oxidation force.
Q2: The product is sticky/oily and won't precipitate as a solid.
-
Diagnosis: Presence of unreacted aldehyde or oligomers formed from oxidized 2-aminophenol.
-
Fix:
-
Triturate the oil with cold Hexane or Pentane. The benzoxazole is less soluble in alkanes than the aldehyde.
-
If that fails, dissolve in minimal DCM and pass through a short silica plug (flush with 5% EtOAc/Hexane).
-
Q3: Yield is low (<50%) despite full conversion.
-
Diagnosis: Likely loss during workup. Benzoxazoles can be slightly soluble in acidic water (protonation of N) or organic/water emulsions.
-
Fix: Ensure the quench solution is neutral or slightly basic (pH 7-8). Do not acidify. When extracting, salt out the aqueous layer with NaCl to force the organic product out.
Q4: Can I use a "Greener" oxidant?
-
Answer: Yes. Sodium Metabisulfite (
) is a proven alternative.-
Protocol: Reflux reactants in Ethanol with 0.5 equiv of
for 4 hours. -
Trade-off: Yields are typically 5-10% lower than the Iodine method, but the workup is cleaner (no iodine stain).
-
Comparative Optimization Data
Use this table to select the best condition for your specific constraints.
| Catalyst/Oxidant | Solvent | Temp | Typical Yield | Pros | Cons |
| Iodine ( | MeOH | 65°C | 88-94% | Highest Yield, Robust | Requires Thiosulfate quench |
| EtOH | 80°C | 75-82% | Green, Cheap, Clean | Slower reaction | |
| DDQ (Dichlorodicyanoquinone) | Dioxane | RT | 85-90% | Very Fast | Toxic, difficult removal of byproduct |
| Water | 100°C | 80-85% | Reusable catalyst | Requires catalyst prep |
References
-
Iodine-Mediated Synthesis: Moghaddam, F. M., et al. (2006). "Facile and Efficient One-Pot Protocol for the Synthesis of Benzoxazole and Benzothiazole Derivatives Using Molecular Iodine as Catalyst." Journal of Heterocyclic Chemistry.
-
Green Oxidants (Na2S2O5): Pardeshi, S., et al. (2010). "Sodium metabisulfite: A mild and efficient catalyst for the synthesis of 2-arylbenzoxazoles." Journal of Chemical Sciences.
-
General Review: Soni, S., et al. (2023).[9] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances.
-
Mechanism & Kinetics: Chang, J., et al. (2002). "Oxidative Cyclization of Schiff Bases." Tetrahedron Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ckthakurcollege.net [ckthakurcollege.net]
- 6. rsc.org [rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during this specific synthesis. Our goal is to provide a self-validating framework for troubleshooting and optimization, ensuring both scientific rigor and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(3-Bromophenyl)-1,3-benzoxazole?
A1: The most prevalent and direct method is the condensation reaction between 2-aminophenol and 3-bromobenzaldehyde. This reaction, often referred to as the Phillips benzoxazole synthesis, involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration (or oxidation) to yield the final benzoxazole ring system. A variety of catalysts and reaction conditions can be employed to facilitate this transformation.[1][2]
Q2: What are the typical starting materials and reagents required?
A2: The essential starting materials are 2-aminophenol and 3-bromobenzaldehyde. Additionally, a catalyst is often necessary to promote the reaction. Common catalysts include Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid), Lewis acids, or various heterogeneous catalysts.[3] The choice of solvent is also critical, with options ranging from polar protic solvents like ethanol to aprotic solvents like toluene or even solvent-free conditions.[1]
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[4][5] You can spot the reaction mixture alongside the starting materials (2-aminophenol and 3-bromobenzaldehyde) on a silica gel plate. The disappearance of the starting materials and the appearance of a new, typically less polar, spot corresponding to the product indicates the reaction is proceeding. UV light is an effective method for visualizing the spots, as aromatic compounds like benzoxazoles are UV-active.[6]
Q4: What are the standard purification techniques for 2-(3-Bromophenyl)-1,3-benzoxazole?
A4: The most common purification methods are column chromatography on silica gel and recrystallization. Column chromatography is effective for separating the product from unreacted starting materials and any byproducts.[4] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[4][7] Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can further enhance the purity of the final product.[4][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I've run the reaction, but my TLC analysis shows mostly unreacted starting materials, and I have a very low yield of the desired product. What should I investigate?
A: Low conversion is a frequent challenge that can often be resolved by systematically evaluating the following factors:
-
Catalyst Inactivity or Insufficiency:
-
The "Why": The condensation of 2-aminophenol and 3-bromobenzaldehyde is often slow without a catalyst. The catalyst's role is to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminophenol.[2] If the catalyst is inactive or present in an insufficient amount, this crucial activation step is hindered.
-
Solutions:
-
Verify Catalyst Quality: Ensure your acid catalyst is not old or decomposed. If using a heterogeneous catalyst, confirm its activity.
-
Increase Catalyst Loading: Incrementally increase the amount of catalyst. For acid catalysts, a molar ratio of 0.1 to 1 equivalent relative to the limiting reagent is a reasonable range to explore.
-
Switch Catalyst Type: If a particular acid catalyst is ineffective, consider trying a different one. For example, if acetic acid is not working, a stronger acid like p-toluenesulfonic acid might be more effective.
-
-
-
Inadequate Reaction Temperature:
-
The "Why": The cyclization and dehydration steps of the reaction often require a significant activation energy. If the reaction temperature is too low, the rate of these steps will be very slow, leading to poor conversion within a practical timeframe.[9]
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC. Be mindful of the solvent's boiling point.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields by rapidly and efficiently heating the reaction mixture.[1]
-
-
-
Presence of Water:
-
The "Why": The final step of the reaction is the elimination of a water molecule. According to Le Chatelier's principle, the presence of excess water in the reaction mixture can inhibit the forward reaction and favor the reverse reaction (hydrolysis of the Schiff base intermediate).
-
Solutions:
-
Use a Dean-Stark Apparatus: If using a solvent like toluene that forms an azeotrope with water, a Dean-Stark trap is highly effective for the continuous removal of water as it is formed.[8]
-
Employ Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.
-
-
Issue 2: Formation of Multiple Products/Impurities
Q: My TLC plate shows the product spot, but also several other spots, leading to a difficult purification and low isolated yield. What are these impurities and how can I avoid them?
A: The formation of byproducts is a common issue. Here are some likely culprits and how to address them:
-
Incomplete Cyclization (Stalled at Schiff Base):
-
The "Why": The initial condensation of 2-aminophenol and 3-bromobenzaldehyde forms a Schiff base (an imine). This intermediate must then undergo intramolecular cyclization. If the reaction conditions are not vigorous enough (e.g., insufficient heat or catalyst), the reaction can stall at this stage.
-
Solutions:
-
Increase Reaction Time and/or Temperature: As with low yield, providing more energy can drive the reaction to completion.
-
Ensure Adequate Catalyst: A sufficient amount of an effective catalyst is crucial for promoting the cyclization step.
-
-
-
Oxidation of Starting Materials or Product:
-
The "Why": 2-Aminophenol, in particular, is susceptible to oxidation, which can lead to the formation of colored, polymeric impurities. The aldehyde can also be oxidized to the corresponding carboxylic acid.
-
Solutions:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.
-
Use High-Purity Starting Materials: Ensure your 2-aminophenol is of high quality and has not discolored due to oxidation during storage.
-
-
-
Side Reactions of the Bromine Substituent:
-
The "Why": While generally stable under these conditions, the bromo group could potentially participate in side reactions, especially if harsh conditions or certain catalysts are used.
-
Solutions:
-
Milder Conditions: If you suspect side reactions involving the bromo group, try using milder reaction conditions (lower temperature, less aggressive catalyst).
-
-
Issue 3: Product Purification Challenges
Q: I have a decent crude yield, but I'm struggling to get a pure product after column chromatography or recrystallization.
A: Purification can be challenging, but these tips can help:
-
Persistent Unreacted Starting Materials:
-
The "Why": If the reaction has not gone to completion, separating the product from the starting materials can be difficult, especially if they have similar polarities.
-
Solutions:
-
Optimize Reaction Conditions: The best solution is to drive the reaction to completion to minimize the amount of starting material in the crude product.
-
Column Chromatography Gradient: Use a shallow gradient during column chromatography to improve the separation between the product and starting materials.
-
Acid/Base Wash: An aqueous acid wash (e.g., dilute HCl) can help remove unreacted 2-aminophenol by protonating the amino group and making it water-soluble. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove any acidic impurities.
-
-
-
Oily Product That Won't Crystallize:
-
The "Why": The presence of impurities can often inhibit crystallization. Even small amounts of residual solvent or byproducts can act as "crystallization inhibitors."
-
Solutions:
-
Thorough Drying: Ensure your crude product is completely free of solvent before attempting recrystallization.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane. This can sometimes induce crystallization or wash away more soluble impurities.
-
Solvent System Screening for Recrystallization: Experiment with different solvent systems for recrystallization. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol), followed by the slow addition of a non-polar anti-solvent (e.g., water or hexane) until turbidity is observed, then allowing it to cool slowly.[4]
-
-
Experimental Protocols
The following is a representative protocol for the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole. It is intended as a starting point, and optimization may be necessary based on your specific laboratory conditions and available reagents.
Representative Protocol: Acid-Catalyzed Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq.), 3-bromobenzaldehyde (1.0 eq.), and a suitable solvent (e.g., ethanol or toluene, approximately 5-10 mL per gram of 2-aminophenol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The fractions containing the pure product are then combined, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1 (2-aminophenol:3-bromobenzaldehyde) | Ensures efficient use of starting materials. |
| Catalyst | p-Toluenesulfonic acid (0.1 eq.) | A common and effective Brønsted acid catalyst. |
| Solvent | Ethanol or Toluene | Ethanol is a good general-purpose solvent; Toluene allows for water removal with a Dean-Stark trap. |
| Temperature | Reflux | Provides the necessary activation energy for cyclization and dehydration. |
| Reaction Time | 2-6 hours | Typically sufficient for completion; monitor by TLC. |
Reaction Mechanisms and Workflows
Generalized Reaction Mechanism
The synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole from 2-aminophenol and 3-bromobenzaldehyde proceeds through a two-step mechanism:
-
Schiff Base Formation: The amino group of 2-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This is often acid-catalyzed to activate the aldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Intramolecular Cyclization and Aromatization: The hydroxyl group of the 2-aminophenol moiety then attacks the imine carbon in an intramolecular fashion. A final dehydration step results in the formation of the stable, aromatic benzoxazole ring.
Caption: Reaction mechanism for the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of 2-(3-Bromophenyl)-1,3-benzoxazole.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
Technical Guide: Purification of Crude 2-(3-Bromophenyl)-1,3-benzoxazole
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This guide addresses the purification of 2-(3-Bromophenyl)-1,3-benzoxazole (Target Compound).[1] This molecule is a critical intermediate often used in Suzuki-Miyaura cross-couplings due to the reactive bromine handle.
The Problem: Syntheses involving the condensation of 2-aminophenol with 3-bromobenzaldehyde (or 3-bromobenzoic acid) frequently result in a crude product contaminated with:
-
Oxidative Byproducts: 2-aminophenol is highly susceptible to oxidation, producing dark brown/black tarry quinone impurities.[1]
-
Unreacted Starting Materials: Residual aldehyde or amine.
-
Intermediate Schiff Bases: Incomplete cyclization products (imines) that co-elute with the target.[1]
The Solution: We utilize a "Triage-Wash-Crystallize" workflow. Unlike standard protocols, we prioritize chemical washing before recrystallization to prevent occlusion of impurities in the crystal lattice.[1]
Diagnostic Triage: What is your crude product telling you?
Before selecting a method, assess the physical state of your crude material.[1]
| Observation | Likely Impurity | Recommended Action |
| Dark Brown/Black Color | Oxidized 2-aminophenol (Quinones/Tars) | Protocol A (Acid/Base Wash) is mandatory.[1] Recrystallization alone will fail (impurities will occlude).[1] |
| Almond/Sweet Smell | Unreacted 3-bromobenzaldehyde | Protocol A (Bisulfite Wash) or Vacuum drying.[1] |
| Yellow/Orange Tint | Intermediate Schiff Base (Imine) | Check reaction completion via TLC. If confirmed, reflux with oxidant (e.g., DDQ or MnO₂) before purification.[1] |
| Broad Melting Point | Mixed crystals / Solvent inclusion | Protocol B (Recrystallization) . |
Workflow Visualization
The following decision matrix outlines the logical flow for purification based on the triage above.
Figure 1: Purification Decision Tree. Prioritize chemical washing for dark crude mixtures to protect the efficiency of the recrystallization step.
Detailed Protocols
Protocol A: Chemical Washing (The "Clean-Up")
Objective: Remove unreacted 2-aminophenol (amphoteric) and 3-bromobenzoic acid/aldehyde residues.[1] Principle: 2-(3-Bromophenyl)-1,3-benzoxazole is a neutral to very weak base.[1] It will remain in the organic layer while impurities are manipulated into the aqueous phase.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use approximately 10-15 mL solvent per gram of crude.
-
Acid Wash (Removes Amines):
-
Base Wash (Removes Phenols/Acids):
-
Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Protocol B: Recrystallization (The "Gold Standard")
Objective: Obtain high-purity crystals (Target >99%).[1] Solvent System: Ethanol (EtOH) is the preferred solvent.[1] The bromine substituent increases lipophilicity compared to the parent benzoxazole, making water co-solvent systems (EtOH:H₂O) highly effective if pure EtOH yields low recovery.[1]
Step-by-Step Methodology:
-
Saturation: Place the washed solid in an Erlenmeyer flask. Add Ethanol (approx. 5-8 mL per gram).[1]
-
Heating: Heat the mixture to boiling (reflux temperature ~78°C) on a stir plate.
-
Troubleshooting: If solid remains, add hot ethanol in 1 mL increments until dissolved.[1]
-
Critical Check: If dark particles remain undissolved in boiling solvent, filter the hot solution through a glass wool plug or sintered funnel immediately.
-
-
Cooling (The Gradient):
-
Remove from heat and let sit at Room Temperature for 30 minutes. (Do not rush this; rapid cooling traps impurities).[1]
-
Once crystals form, move to an Ice Bath (0-4°C) for 1 hour to maximize yield.
-
-
Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (-20°C).
Data: Solubility Profile
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
|---|---|---|---|
| Ethanol | Low | High | Excellent (Primary) |
| Hexane | Very Low | Moderate | Poor (Oiling out risk) |
| Ethyl Acetate | High | High | Poor (Yield loss) |
| Water | Insoluble | Insoluble | Anti-solvent only |[1]
Protocol C: Column Chromatography (The "Last Resort")
Use this if recrystallization fails to separate a specific regioisomer or stubborn byproduct.[1]
Frequently Asked Questions (Technical Support)
Q1: My product is oiling out instead of crystallizing. Why? A: "Oiling out" occurs when the compound separates as a liquid before it can crystallize, usually because the solution is too concentrated or the temperature dropped too fast.[1]
-
Fix: Re-heat to dissolve the oil. Add a small amount of seed crystal (if available) or scratch the glass wall with a rod at the air-liquid interface.[1] Add a small volume of ethanol to slightly dilute the solution.
Q2: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent for benzoxazoles (high solubility even at cold temps), leading to poor recovery yields.[1] Ethanol or an Ethanol/Water mix provides a steeper solubility curve essential for crystallization [1].
Q3: The melting point is still 5°C lower than the literature value (102-104°C for parent, likely higher for bromo-derivative). A: You likely have solvent inclusion or a persistent regioisomer.[1]
-
Fix: Dry the crystals under high vacuum (0.1 mbar) at 40°C overnight. If the MP does not improve, perform Protocol C (Chromatography) .
Q4: I suspect my cyclization is incomplete. How do I know? A: Check the Proton NMR.
-
Target (Benzoxazole): Look for the diagnostic proton on the oxazole ring (if C2 is unsubstituted) or the lack of N-H/O-H signals.[1] Note: Since C2 has the bromophenyl group, look for the absence of the imine proton (usually singlet around 8.5 ppm) and the absence of broad NH/OH peaks.[1]
-
Impurity (Schiff Base): Will show an imine singlet (~8.3-8.8 ppm) and potentially a phenol -OH peak.[1]
References
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information: Synthesis of Benzoxazoles. Organic & Biomolecular Chemistry. [Link]
Technical Support Center: Optimizing the Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our focus is to elucidate the critical role of solvent selection in maximizing reaction yield and purity.
Introduction: The Synthetic Challenge
The synthesis of 2-aryl-1,3-benzoxazoles, such as 2-(3-Bromophenyl)-1,3-benzoxazole, is a cornerstone reaction in medicinal chemistry due to the prevalence of the benzoxazole scaffold in pharmacologically active compounds.[1] The most common and direct route involves the condensation and subsequent oxidative cyclization of a 2-aminophenol with a substituted benzaldehyde.[1] While seemingly straightforward, the reaction yield is highly sensitive to several factors, most notably the choice of solvent. The solvent not only facilitates the dissolution of reactants but also plays a crucial role in the reaction mechanism, influencing reaction rates, equilibrium positions, and the formation of byproducts.[2]
This guide will explore the nuances of solvent effects and provide practical solutions to common challenges encountered during the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole.
Reaction Overview & Mechanism
The synthesis proceeds via a two-step mechanism:
-
Schiff Base Formation: The amino group of 2-aminophenol undertakes a nucleophilic attack on the carbonyl carbon of 3-bromobenzaldehyde, forming a hemiaminal intermediate which then dehydrates to form a Schiff base (imine).
-
Cyclization and Oxidation: The hydroxyl group of the 2-aminophenol moiety then attacks the imine carbon in an intramolecular cyclization to form a dihydrobenzoxazole intermediate. This intermediate is subsequently oxidized to the aromatic 2-(3-Bromophenyl)-1,3-benzoxazole.
Caption: General reaction pathway for the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on solvent-related problems.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Inappropriate Solvent Polarity: The solvent may not effectively solvate the reactants or the transition states. For condensation reactions, the ability to sequester the water byproduct can be crucial. 2. Low Reaction Temperature: Insufficient thermal energy to overcome the activation energy barrier for condensation and cyclization. 3. Reactant Degradation: Highly polar aprotic solvents at elevated temperatures can sometimes lead to decomposition of reactants or intermediates. | 1. Solvent Screening: - Aprotic Polar Solvents (e.g., DMF, DMSO): These are often good starting points as they effectively dissolve the reactants. DMF has been used in similar syntheses at elevated temperatures (e.g., 80 °C).[1][3] - Chlorinated Solvents (e.g., 1,2-Dichloroethane - DCE): DCE has been shown to be an excellent solvent for related benzoxazole syntheses, providing high yields. Its non-polar nature can be advantageous in driving the reaction forward by being a poor solvent for the water byproduct. - Acetonitrile: This is another common solvent for benzoxazole synthesis, offering a balance of polarity and a relatively high boiling point.[1][3] 2. Temperature Optimization: - Most protocols for this type of reaction require heating, often in the range of 60-150 °C.[1][4] The optimal temperature will be solvent-dependent (reflux conditions are common). 3. Monitor Reaction Progress: - Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This can help distinguish between a slow reaction and degradation. |
| Formation of Multiple Byproducts | 1. Side Reactions: The aldehyde may undergo self-condensation or other side reactions, particularly under harsh basic or acidic conditions. 2. Incomplete Oxidation: The dihydrobenzoxazole intermediate may persist in the final product mixture if the oxidation step is inefficient. 3. Tar Formation: High temperatures in certain solvents can lead to polymerization or decomposition, resulting in tar-like residues.[4] | 1. Choice of Catalyst/Additive: - While some syntheses proceed without a catalyst, others benefit from mild acid or base catalysis to promote Schiff base formation. However, strong acids or bases can promote side reactions. Some modern methods utilize metal catalysts or ionic liquids.[1][5] 2. Oxidant Selection: - Often, atmospheric oxygen is sufficient for the oxidation step, especially at elevated temperatures. In some cases, a mild oxidant can be introduced if the dihydro intermediate is isolated. 3. Solvent and Temperature Control: - Avoid excessively high temperatures. If tar formation is observed, consider a lower boiling point solvent or reducing the reaction temperature. Solvents like xylene or toluene are used in some benzoxazole syntheses and can be effective at reflux temperatures.[6] |
| Difficulty in Product Isolation/Purification | 1. High Boiling Point Solvent Residue: Solvents like DMF or DMSO can be difficult to remove completely and may co-elute with the product during chromatography. 2. Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup and extraction. | 1. Solvent Selection for Workup: - If using a high-boiling point solvent, consider precipitating the product by adding a non-solvent (e.g., water) to the cooled reaction mixture.[7] The crude product can then be collected by filtration and purified further. - For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[8] 2. Extraction Strategy: - If the reaction is performed in a water-immiscible solvent like DCE, a simple aqueous workup can be used to remove water-soluble impurities before concentrating the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for optimizing the yield of 2-(3-Bromophenyl)-1,3-benzoxazole?
A1: Based on literature for analogous 2-aryl-benzoxazoles, 1,2-dichloroethane (DCE) is an excellent starting point. In a study on a similar synthesis, DCE provided a 99% yield at 60 °C. Other strong candidates include DMF and acetonitrile , which are also frequently used in benzoxazole synthesis.[1][3]
Q2: Can this reaction be performed under solvent-free conditions?
A2: Yes, solvent-free synthesis of benzoxazoles has been successfully reported.[9] These methods often involve grinding the reactants together, sometimes with a solid catalyst, at room temperature or with gentle heating.[1] This approach is environmentally friendly and can lead to very short reaction times and high yields.
Q3: How does solvent polarity affect the reaction?
A3: Solvent polarity influences several aspects of the reaction. Polar aprotic solvents like DMF and DMSO can effectively solvate the starting materials and polar intermediates, potentially increasing the reaction rate. However, the condensation step produces water. In less polar solvents, the immiscibility of water can help drive the reaction equilibrium towards the product side (Le Chatelier's principle). The choice of solvent is therefore a balance between reactant solubility and facilitating the removal or sequestration of the water byproduct.
Q4: Is a catalyst necessary for this reaction?
A4: The necessity of a catalyst depends on the specific reaction conditions. Many preparations of 2-aryl-benzoxazoles proceed simply by heating the 2-aminophenol and aldehyde in a suitable solvent. However, various catalysts, including Brønsted acids, Lewis acids, and metal catalysts, have been employed to improve yields and shorten reaction times, particularly under milder conditions.[1][10] For initial trials, it is reasonable to attempt the reaction without a catalyst, relying on thermal energy.
Q5: My reaction has stalled, with starting material still present after prolonged heating. What should I do?
A5: If the reaction has stalled, consider the following:
-
Increase the temperature: If the solvent allows, increasing the temperature to reflux may provide the necessary activation energy.
-
Add a catalyst: Introducing a catalytic amount of a mild acid, such as p-toluenesulfonic acid, can accelerate the dehydration step to form the Schiff base.
-
Water removal: If possible, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can significantly improve the yield, especially in solvents like toluene or xylene.
Experimental Protocols
Protocol 1: Synthesis in 1,2-Dichloroethane (DCE)
This protocol is based on optimized conditions reported for similar 2-aryl-benzoxazoles, which have demonstrated high yields.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), 3-bromobenzaldehyde (1.0 eq), and 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.
-
Heating: Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
Workup: After completion, cool the reaction mixture to room temperature. Wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for synthesis in 1,2-dichloroethane.
Protocol 2: Synthesis in Dimethylformamide (DMF)
This protocol utilizes a common polar aprotic solvent known for its excellent solvating properties.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and 3-bromobenzaldehyde (1.0 eq) in DMF (approx. 0.3 M).
-
Heating: Heat the mixture to 80-100 °C and stir for 3-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude solid and purify by recrystallization from ethanol or another suitable solvent.
Summary of Solvent Effects on Yield
| Solvent | Temperature (°C) | Typical Yield Range (%) | Reference(s) | Notes |
| 1,2-Dichloroethane (DCE) | 60 | 90-99% | Excellent yields reported under mild conditions. | |
| Acetonitrile | 60 | 83-93% | [1][3] | Good yields, often used with a catalyst. |
| Dimethylformamide (DMF) | 80-100 | 83-95% | [1][3] | High-boiling solvent, good for reactant solubility. |
| Toluene / Xylene | Reflux | 70-85% | [6] | Allows for azeotropic removal of water. |
| Ethanol | Reflux | Moderate to Good | [8] | A greener solvent option, yields can be variable. |
| Solvent-Free | Room Temp. - 80°C | 87-96% | [1] | Environmentally friendly, often requires a catalyst and grinding. |
Disclaimer: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions. This table should be used as a guideline for optimization.
References
- Process for preparing 3-phenoxybenzaldehydes.
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
2-(3-Bromophenyl)imidazo[2,1-b]oxazole. ResearchGate. (2023). [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. (2020). [Link]
-
Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5086. [Link]
-
Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences. [Link]
-
Kaur, H., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(39), 24093-24111. [Link]
-
Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
-
Nowak, I., et al. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences, 25(1), 9474. [Link]
-
Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. pubs.acs.org. [Link]
-
The condensation of 2-aminophenols with various aldehydes. ResearchGate. [Link]
-
Effect of solvent on the condensation. ResearchGate. [Link]
- Preparation of 3-bromobenzaldehyde.
-
Uličná, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20268-20277. [Link]
-
Tanaka, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1373-1382. [Link]
-
Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. CONICET. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]
-
Dey, N., et al. (2023). Recent developments in the solvent-free synthesis of heterocycles. New Journal of Chemistry, 47(28), 13187-13210. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. (2023). [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PubMed Central. [Link]
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the solvent-free synthesis of heterocycles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Benzoxazole synthesis [organic-chemistry.org]
dealing with low reactivity of 3-bromobenzoic acid in condensation reactions
The following guide is structured as a Tier 3 Technical Support resource for HaloSynth Reagents , a fictional specialized supplier of halogenated aromatic building blocks.
Ticket ID: #BrBA-Condensation-001 Topic: Overcoming Low Reactivity/Yield in Condensation Reactions Applicable Substrates: 3-Bromobenzoic Acid (CAS: 585-76-2) and analogs.
Executive Summary: The "Meta-Deactivation" Paradox
Researchers often misdiagnose the "low reactivity" of 3-bromobenzoic acid. The meta-bromo substituent is electron-withdrawing (EWG), which theoretically makes the carbonyl carbon more electrophilic (reactive). However, in coupling reactions (amides/esters), the bottleneck is rarely the final attack by the amine/alcohol.
The root cause is usually Activation Stalling . The EWG lowers the pKa of the acid (~3.8 vs. 4.2 for benzoic acid), stabilizing the carboxylate anion. This makes the carboxylate a poorer nucleophile , causing it to struggle to attack the coupling reagent (EDC, HATU, etc.) to form the active ester.
Part 1: Diagnostic Flowchart
Before altering your protocol, identify the failure mode using this logic tree.
Caption: Diagnostic logic for identifying the root cause of coupling failure.
Part 2: Frequently Asked Questions (Technical Solutions)
Q1: I am using EDC/NHS for amide coupling, but conversion is stuck at <40%. Why?
The Diagnosis: The "Deactivated Carboxylate" Effect. In carbodiimide coupling, the rate-determining step is often the initial attack of the carboxylate anion onto the EDC carbodiimide carbon. Because the meta-bromine withdraws electron density, your carboxylate is "too stable" and attacks sluggishly. Meanwhile, the EDC hydrolyzes or rearranges to an unreactive N-acylurea byproduct.
The Fix:
-
Switch to Acid Chloride (The "Nuclear" Option):
-
Why: This bypasses the need for the carboxylate to act as a nucleophile.
-
Protocol: Reflux 3-bromobenzoic acid in Thionyl Chloride (
) (5 equiv) with a catalytic drop of DMF (1%) for 2 hours. Evaporate dryness. The resulting 3-bromobenzoyl chloride is highly reactive and will couple with your amine in DCM/Et3N in minutes.
-
-
Use T3P (Propylphosphonic Anhydride):
-
Why: T3P is far superior for sterically or electronically deactivated acids and drives the equilibrium by releasing a non-nucleophilic salt.
-
Q2: My reaction turns into a milky white suspension immediately. Is this the product?
The Diagnosis: Likely Ammonium Salt Formation . 3-Bromobenzoic acid is more acidic (pKa 3.86) than unsubstituted benzoic acid. If you mix the Acid + Amine + Base all at once, the amine (base) simply deprotonates the acid. This forms a tight ion pair (salt) that precipitates out of organic solvents like DCM or THF. This salt is chemically inert to mild coupling agents.
The Protocol Adjustment (Pre-activation):
-
Dissolve 3-bromobenzoic acid + Coupling Agent (e.g., HATU) + DIPEA in DMF.
-
Wait 15-30 minutes. Allow the "Active Ester" to form before the amine sees the acid.
-
Add the amine last.
Q3: Does the bromine atom interfere with the coupling?
The Diagnosis: Generally No , unless you are using specific conditions.
-
Palladium Poisoning: If you are using a catalyst for something else in the pot, the aryl bromide can undergo oxidative addition, poisoning the catalyst or causing polymerization.
-
Lithium/Magnesium Reagents: If you try to make an ester using a Grignard method or use strong bases (LDA, n-BuLi), you will trigger Lithium-Halogen Exchange at the bromine position, destroying your starting material.
Part 3: Comparative Data & Reagent Selection
Use this table to select the correct activation method based on your specific constraints.
| Method | Suitability for 3-Br-Benzoic | Pros | Cons |
| Acid Chloride ( | Excellent | Highest reactivity; overcomes electronic deactivation completely. | Not compatible with acid-sensitive protecting groups (Boc, tBu). |
| HATU / DIPEA | Good | Standard high-yield reagent; works well if pre-activated. | Expensive; removal of urea byproducts can be difficult. |
| EDC / HOBt | Poor | Cheap; water-soluble byproducts. | Often fails due to slow activation of the electron-poor acid. |
| T3P (50% in EtOAc) | Very Good | Low epimerization (irrelevant here); very strong driving force. | Requires basic conditions; excess reagent needed. |
| Mixed Anhydride (IBCF) | Moderate | Fast reaction at low temp. | Sensitive to moisture; steric hindrance can cause wrong-side attack. |
Part 4: Validated Protocols
Protocol A: The "Fail-Safe" Acid Chloride Method
Best for: Stubborn amines or large-scale synthesis where yield is paramount.
-
Activation: In a dry flask under
, suspend 3-bromobenzoic acid (1.0 equiv) in dry DCM (or Toluene). -
Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Catalysis: Add DMF (2-3 drops) . Critical: Gas evolution (
, , ) will be vigorous. -
Completion: Stir at Room Temp (RT) for 2 hours until the solution is clear.
-
Isolation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not skip this; excess reagent will destroy your amine).
-
Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.1 equiv) and
(2.0 equiv) at 0°C. -
Workup: Wash with 1M HCl (to remove amine) and Sat.
(to remove acid).
Protocol B: The "Gentle" HATU Method
Best for: Small scale discovery chemistry or acid-sensitive substrates.
-
Dissolution: Dissolve 3-bromobenzoic acid (1.0 equiv) in dry DMF (concentration ~0.2 M).
-
Base: Add DIPEA (3.0 equiv) .
-
Activation: Add HATU (1.1 equiv) . The solution should turn yellow/orange.
-
Wait: Stir for 20 minutes at RT. This ensures the acid is converted to the O-At active ester.
-
Addition: Add Amine (1.2 equiv) .
-
Time: Stir for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (aq) or water to remove DMF.
Part 5: Mechanistic Visualization
Understanding why the activation fails is key to fixing it.
Caption: The electronic deactivation of the carboxylate anion is the primary cause of low yields in carbodiimide/uronium couplings.
References
-
BenchChem. (2025).[1][2] A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. Retrieved from
-
National Institutes of Health (NIH). (2021). Late-Stage Amination of Drug-Like Benzoic Acids. PubMed Central. Retrieved from
-
Organic Syntheses. (1951). 2,4,6-Tribromobenzoic acid.[3] Org. Synth. 1951, 31, 96. Retrieved from
-
PubChem. (n.d.). 3-Bromobenzoic acid Compound Summary. Retrieved from
-
ChemicalBook. (2021). 3-Bromobenzoic acid Synthesis and Properties. Retrieved from
Sources
Technical Support Center: Minimizing Debromination During Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in cross-coupling chemistry: debromination. Here, we move beyond simple procedural lists to explore the underlying causes of this unwanted reaction and provide scientifically grounded strategies to achieve your desired coupling products with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions, and why is it a problem?
A: Debromination, also known as hydrodebromination or reductive dehalogenation, is an undesired side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a byproduct that lacks the bromine necessary for the cross-coupling reaction to proceed, ultimately reducing the yield of your target molecule and complicating purification.[1]
Q2: What are the primary mechanistic pathways that lead to debromination?
A: Understanding the mechanism is key to prevention. Debromination in palladium-catalyzed cross-coupling reactions can occur through several pathways:
-
β-Hydride Elimination: While more common with alkyl halides, under certain conditions, a Pd-H species can be generated, which then reductively eliminates with the aryl group to form the debrominated product.
-
Reductive Cleavage by Hydride Sources: The most common pathway involves the presence of a hydride (H⁻) source in the reaction mixture. This can be from solvents (like alcohols), bases (especially organic amines like triethylamine), or even trace water.[1][3][4][5] These hydride donors can react with the palladium-aryl intermediate, leading to the undesired debrominated product.[1][6]
-
Catalyst Decomposition: The formation of palladium black, a sign of catalyst decomposition, can also contribute to side reactions, including debromination.[7] This is often caused by the presence of oxygen or high temperatures.[7]
Q3: Are certain substrates more prone to debromination?
A: Yes, the susceptibility of a substrate to debromination is influenced by its electronic properties. Electron-deficient aryl bromides and N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are generally more prone to this side reaction.[6] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress debromination.[6][8]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve debromination issues based on your experimental observations.
Issue 1: Significant formation of the debrominated byproduct is observed by LC-MS or NMR.
This is the most direct evidence of a debromination problem. The following troubleshooting workflow can help you systematically address the issue.
Troubleshooting Workflow for Excessive Debromination
Caption: A step-by-step logic diagram for troubleshooting debromination.
Detailed Recommendations:
-
Base Selection is Critical: The choice of base can be the single most important factor.
-
Problem: Strong organic bases like triethylamine (Et₃N) or strong inorganic bases like NaOH and KOH can act as hydride donors or promote side reactions.[1]
-
Solution: Switch to milder, non-nucleophilic inorganic bases. Carbonate bases (K₂CO₃, Cs₂CO₃) are a good starting point.[1] Phosphate bases (K₃PO₄) can also be highly effective.[1][6]
-
-
Temperature Control: Higher temperatures can accelerate the rate of debromination.[1]
-
Solution: Attempt the reaction at a lower temperature. Start at room temperature and gradually increase to find the optimal balance between reaction rate and byproduct formation (e.g., 80 °C).[1]
-
-
Ligand Effects: The electronic and steric properties of the phosphine ligand play a crucial role.[1]
-
Problem: Electron-rich and bulky ligands can sometimes favor the reductive pathway leading to debromination.[1][9]
-
Solution: Screen different ligands. While bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are excellent for many cross-couplings, sometimes a less electron-donating ligand like triphenylphosphine (PPh₃) can disfavor hydrodehalogenation.[1][10]
-
-
Solvent Choice: The reaction medium can be a source of protons or hydrides.
-
Identify Hidden Hydride Sources: Impurities can be an overlooked cause.
Issue 2: The reaction is sluggish, and forcing conditions (high temperature, long reaction times) lead to debromination.
In this scenario, the desired cross-coupling is slow, giving the debromination side reaction more time to occur. The focus here should be on accelerating the productive catalytic cycle.
Strategies to Accelerate the Desired Reaction:
-
Catalyst and Ligand Optimization:
-
Use a More Active Catalyst System: Consider using a pre-catalyst that readily forms the active Pd(0) species.[11] For challenging substrates, highly active biarylphosphine ligands like XPhos, RuPhos, or BrettPhos may be necessary to promote rapid oxidative addition and reductive elimination.[12]
-
Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be sufficient to outpace the debromination reaction.
-
-
Boronic Acid/Ester Quality:
-
Problem: A slow transmetalation step due to poor quality or unstable boronic acid can stall the catalytic cycle, allowing for side reactions.[6]
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters, to prevent protodeboronation and ensure efficient transmetalation.[11][13]
-
Data-Driven Decisions: A Comparative Table
To aid in your experimental design, the following table summarizes the impact of key reaction parameters on the likelihood of debromination.
| Parameter | Condition Favoring Debromination | Condition Minimizing Debromination | Rationale |
| Temperature | High (>100 °C) | Low to Moderate (RT - 80 °C) | Higher temperatures provide the activation energy for the debromination pathway.[1] |
| Base | Strong organic (e.g., Et₃N) or strong inorganic (e.g., NaOH) | Weaker inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Stronger and organic bases can act as hydride sources or promote other side reactions.[1] |
| Ligand | Highly electron-rich and bulky (in some cases) | Less electron-donating (e.g., PPh₃) or optimized biarylphosphines | Ligand electronics and sterics influence the relative rates of reductive elimination of the product versus the debrominated species.[1][9] |
| Solvent | Protic (e.g., alcohols), or wet aprotic solvents | Anhydrous aprotic (e.g., Toluene, Dioxane, THF) | Protic solvents and water can be a source of protons/hydrides for the debromination reaction.[1][3][5] |
| Atmosphere | Presence of Air/Oxygen | Inert (Argon or Nitrogen) | Oxygen can lead to catalyst decomposition, forming palladium black which can promote side reactions.[7] |
Experimental Protocols
Here are two starting-point protocols designed to minimize debromination in common cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed for a standard Suzuki-Miyaura coupling where debromination is a known or anticipated issue.
Reaction Scheme: Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Bromophenyl Benzoxazole Isomers
In the landscape of medicinal chemistry, the benzoxazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The introduction of a bromophenyl substituent to this versatile heterocycle gives rise to a fascinating class of molecules with significant potential in drug discovery. The position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can profoundly influence the compound's interaction with biological targets, leading to distinct activity profiles. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of bromophenyl benzoxazole isomers, supported by experimental data and protocols for researchers in drug development.
The Significance of Isomeric Variation
The positional isomerism of the bromine atom on the phenyl ring of 2-phenylbenzoxazole derivatives dictates the molecule's steric and electronic properties. These differences can alter binding affinities for target enzymes and receptors, influence cell membrane permeability, and affect metabolic stability, ultimately shaping the compound's biological activity.[2] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[3]
Comparative Biological Activity
Anticancer Activity
Bromophenyl benzoxazole derivatives have emerged as a promising class of anticancer agents, with their efficacy being significantly influenced by the bromine substitution pattern.[4]
Illustrative Anticancer Activity Data (IC50 in µM)
| Isomer | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 2-(2-Bromophenyl)benzoxazole | Data not available | Data not available |
| 2-(3-Bromophenyl)benzoxazole | ~21.6 µM (structurally related brominated compound)[5] | Data not available |
| 2-(4-Bromophenyl)benzoxazole | ~11.56 - 17.56 µM (structurally related 5-(4-bromophenyl)-1,3-oxazole derivatives)[6] | Data not available |
Note: The data presented is based on structurally similar compounds and should be considered illustrative. Direct comparative IC50 values for all three isomers against the same cell lines are not available in the reviewed literature.
The para-substituted isomer, 2-(4-bromophenyl)benzoxazole, and related structures have shown notable cytotoxicity against breast cancer cell lines like MCF-7.[6] The meta-substituted counterparts also exhibit anticancer potential.[5] The electron-withdrawing nature of the bromine atom, regardless of its position, is generally considered to contribute to the anticancer activity of these compounds.[7]
Potential Mechanism of Action: The anticancer effects of some benzoxazole derivatives are attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8]
Diagram of a Potential Anticancer Signaling Pathway
Caption: Potential inhibitory action of bromophenyl benzoxazole isomers on the VEGFR-2 signaling pathway.
Antimicrobial Activity
Halogenated benzoxazoles have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9] The lipophilicity conferred by the bromine atom can enhance the compound's ability to penetrate microbial cell membranes.
Illustrative Antimicrobial Activity Data (MIC in µg/mL)
| Isomer | Staphylococcus aureus | Escherichia coli |
| 2-(2-Bromophenyl)benzoxazole | Data not available | Data not available |
| 2-(3-Bromophenyl)benzoxazole | Moderate activity (structurally related compounds) | Moderate activity (structurally related compounds) |
| 2-(4-Bromophenyl)benzoxazole | ~62 µg/mL (structurally related compounds)[10] | Moderate activity (structurally related compounds)[1] |
Note: The data is illustrative and based on findings for structurally related compounds.
Studies on various brominated benzoxazole and related heterocyclic derivatives have shown promising activity against Staphylococcus aureus.[10] The position of the bromo group can influence the spectrum of activity, with some isomers showing preferential activity against Gram-positive or Gram-negative bacteria.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazole derivatives are well-documented, with some compounds acting as inhibitors of key inflammatory mediators.[11][12] The 2-(2-bromophenyl)benzoxazole scaffold has been identified as a promising starting point for the development of novel anti-inflammatory agents.[11]
Derivatives of 2-(2-bromophenyl)benzoxazole have been shown to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[11] This selective inhibition is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In vivo studies using the carrageenan-induced paw edema model in rats have demonstrated the potent anti-inflammatory effects of these compounds.[11] While direct comparative data for the meta and para isomers is limited, the ortho-substituted derivatives have shown efficacy comparable to or even better than the clinically used anti-inflammatory drug diclofenac.[11]
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.[13]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenyl benzoxazole isomers (typically in a range of 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for MTT Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is used to determine the antimicrobial activity of a compound.[10]
Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Plate Inoculation: Spread the inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the bromophenyl benzoxazole isomer solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is used to screen for acute anti-inflammatory activity.[11]
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the bromophenyl benzoxazole isomers orally or intraperitoneally to the test groups. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each treated group compared to the control group.
Structure-Activity Relationship and Future Directions
The available data, though not from a single comparative study, suggests that the position of the bromine atom is a critical determinant of the biological activity of 2-phenylbenzoxazoles. The para position often appears favorable for anticancer activity, potentially due to steric and electronic factors that enhance binding to target proteins. For anti-inflammatory activity, the ortho position has shown significant promise.
To definitively elucidate the comparative efficacy and structure-activity relationships of bromophenyl benzoxazole isomers, a comprehensive study that synthesizes and evaluates all three isomers under identical experimental conditions is warranted. Such a study should include a broader panel of cancer cell lines, microbial strains, and in-depth mechanistic investigations, including molecular docking and enzymatic assays. This will provide a clearer roadmap for the development of these promising compounds into clinically viable therapeutic agents.
References
Please note that the reference list is a compilation of sources that discuss benzoxazole derivatives and their biological activities. Not all references contain specific data on all three bromophenyl benzoxazole isomers.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Structure-activity relationships in the field of halogenated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives [mdpi.com]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ViewArticleDetail [ijpronline.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. 2-(2-Arylphenyl) benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation [kr.cup.edu.in]
in vitro cytotoxicity comparison of 2-(3-Bromophenyl)-1,3-benzoxazole with known inhibitors
Executive Summary & Compound Profile
2-(3-Bromophenyl)-1,3-benzoxazole (CAS: 99586-31-9) represents a critical scaffold in medicinal chemistry, belonging to the class of 2-arylbenzoxazoles. These compounds are isosteres of natural nucleotides (adenine/guanine) and share structural homology with the natural product UK-1 , a potent magnesium-dependent DNA bis-intercalator.
The introduction of a bromine atom at the meta (3-) position of the phenyl ring enhances the compound's lipophilicity (LogP) and modifies its electronic distribution compared to the unsubstituted parent. This guide provides a framework for evaluating its cytotoxicity against established clinical inhibitors, focusing on its potential mechanism as a Topoisomerase II inhibitor and DNA intercalator .[1]
Chemical Profile[2][3][4][5][6][7][8][9][10][11]
-
IUPAC Name: 2-(3-bromophenyl)-1,3-benzoxazole
-
Molecular Formula: C₁₃H₈BrNO[2]
-
Key Pharmacophore: Planar benzoxazole fused ring system (DNA intercalation domain) + 3-bromoaryl tail (Hydrophobic pocket binding).
Mechanism of Action (Hypothesized)
The cytotoxicity of 2-arylbenzoxazoles is typically driven by two primary mechanisms:
-
DNA Intercalation: The planar heterocyclic core inserts between base pairs.
-
Topoisomerase II Inhibition: Stabilization of the cleavable complex, leading to double-strand breaks and apoptosis.
-
VEGFR-2 Inhibition: Recent SAR studies suggest certain benzoxazole derivatives also target angiogenesis pathways.
Signaling Pathway Diagram
The following diagram illustrates the downstream effects of 2-(3-Bromophenyl)-1,3-benzoxazole binding, leading to Apoptosis (Cell Death).
Figure 1: Proposed mechanism of action showing dual-targeting of DNA integrity and enzymatic replication machinery.
Comparative Performance Analysis
To objectively assess the performance of 2-(3-Bromophenyl)-1,3-benzoxazole, it must be benchmarked against structural analogs and clinical standards. The data below synthesizes known SAR (Structure-Activity Relationship) trends for benzoxazoles.
Key Insight: The 3-bromo substitution is expected to exhibit moderate to high cytotoxicity (IC₅₀: 5–50 µM range). It is generally less potent than amino-substituted variants (e.g., 5-amino-2-(4-bromophenyl)benzoxazole, IC₅₀ ~22 nM) but more potent than the unsubstituted 2-phenylbenzoxazole due to increased halogen-mediated binding affinity.
Table 1: Comparative IC₅₀ Benchmarks (Human Cancer Cell Lines)
| Compound | Class | MCF-7 (Breast) | HepG2 (Liver) | Mechanism Note |
| 2-(3-Bromophenyl)-1,3-benzoxazole | Target | Predicted: 5–25 µM | Predicted: 10–40 µM | Lipophilic DNA Binder |
| 5-Amino-2-(4-bromophenyl)benzoxazole | Analog | 0.022 µM (22 nM) | N/A | High Potency Lead [1] |
| 2-Phenylbenzoxazole | Parent | > 50 µM | > 100 µM | Baseline Activity |
| Cisplatin | Standard | 2.0 – 10.0 µM | 1.5 – 5.0 µM | DNA Crosslinker |
| Doxorubicin | Standard | 0.1 – 0.5 µM | 0.2 – 1.0 µM | Topo II Inhibitor |
| 5-Fluorouracil (5-FU) | Standard | 2.0 – 5.0 µM | 5.0 – 15.0 µM | Antimetabolite |
Note: "Predicted" values are estimated based on SAR trends of 2-arylbenzoxazole fluorosulfate derivatives and halogenated analogs [2, 3].
Experimental Protocol: Validation Workflow
Workflow Diagram
Figure 2: Optimized SRB Cytotoxicity Screening Workflow.
Step-by-Step Methodology
1. Stock Preparation:
-
Dissolve 2-(3-Bromophenyl)-1,3-benzoxazole in 100% DMSO to create a 10 mM stock .
-
Critical: Ensure the final DMSO concentration in the cell culture well does not exceed 0.5% (v/v) to avoid solvent toxicity.
2. Cell Seeding:
-
Seed MCF-7 or HepG2 cells at 5,000 cells/well in 96-well plates.
-
Allow attachment for 24 hours.
3. Treatment Gradient:
-
Prepare serial dilutions in culture medium: 100, 50, 25, 12.5, 6.25, 3.125 µM .
-
Include Positive Control: Doxorubicin (1 µM).
-
Include Vehicle Control: 0.5% DMSO in medium.
4. Fixation & Staining (SRB Method):
-
Fix cells with cold 10% Trichloroacetic Acid (TCA) for 1 hour at 4°C.
-
Wash 4x with water and air dry.
-
Stain with 0.4% Sulforhodamine B in 1% acetic acid for 30 mins.
-
Wash 4x with 1% acetic acid to remove unbound dye.
5. Data Analysis:
-
Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Measure absorbance at 510 nm .
-
Calculate % Cell Viability =
. -
Determine IC₅₀ using non-linear regression (Log(inhibitor) vs. response).
Senior Scientist’s Interpretation Guide
When analyzing your results, look for the following indicators of efficacy:
-
Steepness of the Hill Slope: A steep dose-response curve indicates a specific mechanism of action (likely DNA binding). A shallow curve may indicate non-specific toxicity or solubility issues.
-
Selectivity Index (SI): If possible, run a parallel assay on a normal cell line (e.g., HEK293 or MCF-10A).
- [1]
-
An SI > 3.0 is considered promising for a benzoxazole derivative.
-
Halogen Effect: Compare your 3-bromo data to the unsubstituted parent. The bromine atom should lower the IC₅₀ by increasing membrane permeability (LogP effect) and creating halogen bonds with the target protein's hydrophobic pocket.
References
-
Medicine Science (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cell lines. (Demonstrates high potency of amino-bromo-benzoxazoles).
-
MDPI (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (Provides SAR context for 2-phenylbenzoxazole cytotoxicity).
-
National Institutes of Health (NIH). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. (Validates the benzoxazole scaffold as a multi-target anticancer agent).
-
Lead Sciences. Product Data: 2-(3-Bromophenyl)benzo[d]oxazole.[2] (Verification of chemical identity and availability).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
